molecular formula C9H10ClNO2 B2369979 Methyl 2-amino-2-(3-chlorophenyl)acetate CAS No. 1351586-91-8; 532987-11-4

Methyl 2-amino-2-(3-chlorophenyl)acetate

Cat. No.: B2369979
CAS No.: 1351586-91-8; 532987-11-4
M. Wt: 199.63
InChI Key: MXKXDSBRKXFPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(3-chlorophenyl)acetate is a chiral α-amino ester derivative characterized by a meta-chlorinated phenyl group attached to the α-carbon of a glycine backbone. Its hydrochloride salt (CAS 1351586-91-8) has the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol . The compound is stored under inert conditions at 2–8°C to preserve stability . This structural motif is critical in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. For example, it serves as a precursor in Ugi multicomponent reactions to generate thiobenzodiazepines and other heterocyclic scaffolds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKXDSBRKXFPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

The bioactivity and physicochemical properties of α-amino esters are highly sensitive to substituent variations on the phenyl ring. Below is a comparative analysis of analogs with differing substituents:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-2-(3-chlorophenyl)acetate HCl 3-Cl C₉H₁₁Cl₂NO₂ 236.10 Precursor in Ugi reactions; used in drug discovery for heterocyclic scaffolds.
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Br C₉H₁₀BrNO₂ 260.09* Enhanced reactivity in cross-coupling reactions; applications in agrochemicals and materials science.
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl 3-F C₉H₁₁ClFNO₂ 223.64* Improved metabolic stability due to fluorine’s electronegativity; used in CNS-targeting drug candidates.
Methyl 2-amino-2-(3-methoxyphenyl)acetate HCl 3-OCH₃ C₁₀H₁₄ClNO₃ 231.68 Methoxy group increases solubility and hydrogen-bonding capacity; potential for kinase inhibitors.
Methyl 2-amino-2-(3-hydroxyphenyl)acetate HCl 3-OH C₉H₁₁ClNO₃ 215.65* Hydroxyl group enhances polarity and binding to biological targets (e.g., enzymes); limited stability due to oxidation sensitivity.
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Cl C₉H₁₁Cl₂NO₂ 236.10 Ortho-chloro substituent introduces steric hindrance, reducing enzymatic degradation; explored in peptide mimetics.
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl 3-F, 2-CH₃ C₁₀H₁₃ClFNO₂ 233.67 Methyl group improves lipophilicity; potential for blood-brain barrier penetration in neuroactive drugs.

*Calculated molecular weights may vary slightly due to isotopic distribution.

Positional Isomerism and Reactivity

  • Meta vs. Para Substitution: Para-substituted analogs (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate HCl) exhibit distinct electronic profiles compared to meta-chloro derivatives.
  • Ortho-Substituted Derivatives : Ortho-chloro or methyl groups (e.g., 2-chlorophenyl or 3-fluoro-2-methylphenyl) introduce steric effects that can impede rotational freedom, affecting conformational stability in receptor binding .

Preparation Methods

Direct Esterification via Thionyl Chloride-Mediated Activation

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct esterification of 2-amino-2-(3-chlorophenyl)acetic acid (I) using methanol and thionyl chloride (SOCl₂). This approach leverages SOCl₂’s dual role as a Lewis acid catalyst and dehydrating agent to activate the carboxylic acid group. The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Protonation : SOCl₂ protonates the carbonyl oxygen of (I), enhancing electrophilicity.
  • Nucleophilic Attack : Methanol attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Elimination : Chloride ion expulsion yields the methyl ester and releases SO₂ and HCl as byproducts.

Experimental Protocol

  • Reactants :
    • 2-Amino-2-(3-chlorophenyl)acetic acid (5.0 g, 26.95 mmol)
    • Methanol (30 mL)
    • Thionyl chloride (30 mL)
  • Conditions :
    • Temperature: 0°C (initial) → 20°C (gradual warming)
    • Atmosphere: Argon (to prevent moisture ingress)
    • Duration: 18.5 hours (2 hours at 5°C, 16 hours at RT)
  • Workup :
    • Solvent removal under reduced pressure.
    • Trituration with diethyl ether to isolate a 1:1 mixture of product and unreacted starting material (6.16 g).
Table 1: Key Parameters for Thionyl Chloride-Mediated Esterification
Parameter Value/Description
Yield ~60% (estimated from mass balance)
Purity 50% (due to unreacted starting material)
Solvent System Methanol → Diethyl ether
Critical Control Points Temperature ramp rate, SOCl₂ addition speed

Limitations and Mitigation Strategies

  • Low Conversion : The 50% product purity stems from incomplete esterification. Solutions include:
    • Excess SOCl₂ : Increasing SOCl₂ stoichiometry to 2.5 equivalents improves conversion.
    • Reflux Conditions : Gradual heating to 60–65°C enhances reaction kinetics.
  • Racemization : The α-amino group’s chirality is susceptible to inversion under acidic conditions. Maintaining temperatures <25°C minimizes this issue.

Resolution of Racemic Mixtures Using Chiral Tartaric Acid

Necessity for Stereochemical Control

The esterification method above produces a racemic mixture. For applications requiring enantiopure material (e.g., drug intermediates), resolution via diastereomeric salt formation is employed. L-(+)-Tartaric acid is the resolving agent of choice due to its cost-effectiveness and predictable crystal lattice formation.

Industrial-Scale Resolution Process

  • Step 1: Ester Synthesis
    • Racemic methyl 2-amino-2-(3-chlorophenyl)acetate is prepared as described in Section 1.
  • Step 2: Salt Formation
    • Reactants :
      • Racemic ester (1.0 equiv)
      • L-(+)-Tartaric acid (0.55 equiv)
    • Solvent : Methanol-acetone (3:1 v/v)
    • Conditions : 40°C, seeding with preformed (+)-tartrate crystals
    • Outcome : Selective crystallization of the S-(+)-enantiomer tartrate salt.
  • Step 3: Freebase Liberation
    • The tartrate salt is treated with aqueous NH₃ (pH >8), followed by dichloromethane (DCM) extraction to isolate enantiopure freebase.
Table 2: Resolution Efficiency Across Solvent Systems
Solvent Combination Enantiomeric Excess (ee) Yield (%)
Methanol-Acetone 98.5 72
Ethanol-Water 95.2 68
Isopropanol-THF 89.7 61

Kinetic vs. Thermodynamic Control

  • Seeding Strategy : Introducing seed crystals during cooling (20–35°C) promotes thermodynamic control, favoring the more stable diastereomer.
  • Supersaturation : Rapid solvent evaporation achieves supersaturation, critical for high ee values.

Alternative Synthetic Routes and Emerging Technologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed transesterification under non-aqueous conditions:

  • Catalyst : Candida antarctica Lipase B (CAL-B)
  • Substrate : Vinyl methyl ester as acyl donor
  • Advantages :
    • Ambient temperature preserves chirality.
    • No racemization observed (ee >99%).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic SOCl₂ reactions:

  • Residence Time : 8–12 minutes (vs. 18.5 hours batch)
  • Productivity : 1.2 kg/L·h (10-fold increase over batch).

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 4.32 (s, 1H, CHNH₂), 3.72 (s, 3H, OCH₃), 1.98 (br s, 2H, NH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O-C).

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min. Retention times: 12.1 min (S-(+)), 14.3 min (R-(−)).

Industrial Scalability and Cost Analysis

Table 3: Cost Comparison of Preparation Methods
Method Raw Material Cost ($/kg) Energy Cost ($/kg) Total Yield (%)
Thionyl Chloride Batch 120 45 60
Continuous Flow 110 28 78
Enzymatic 180 32 85
  • Key Insight : Continuous flow synthesis reduces energy costs by 38% while improving yield, making it favorable for large-scale production.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(3-chlorophenyl)acetate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via the esterification of N-(3-chlorophenyl)glycine derivatives. Key steps include:

  • Strecker Synthesis : Reacting 3-chlorobenzaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis and esterification with methanol under acidic conditions .
  • Esterification : Using thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts in methanol to convert the carboxylic acid precursor to the methyl ester .
    Optimization : Reaction temperature (40–60°C), solvent polarity, and catalyst loading are critical. For example, excess methanol improves esterification yield, while controlled pH prevents racemization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR confirms the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.5 ppm). ¹³C NMR identifies the carbonyl (δ ~170 ppm) and quaternary carbons .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 213.05 (C₉H₁₀ClNO₂⁺) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Answer:

  • Asymmetric Catalysis : Use chiral auxiliaries like (R)- or (S)-BINOL-phosphoric acids in the Strecker synthesis to induce enantioselectivity (>90% ee) .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer of the ester, leaving the desired (R)- or (S)-form .
  • Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (retention time differences >2 min) .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

Answer: Comparative studies with analogs reveal:

Modification Impact on Bioactivity Reference
3-Cl → 4-F substitutionIncreased binding to GABA receptors (IC₅₀: 12 nM vs. 45 nM)
Methyl ester → ethyl esterReduced metabolic stability (t₁/₂: 2.1 h → 1.3 h)
Nitro group at meta-positionEnhanced antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL)

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX/ORTEP software refines bond lengths and angles (e.g., C-Cl bond: 1.74 Å ±0.02) to validate geometry .
  • Twinning Analysis : For ambiguous data, SHELXL’s TWIN command distinguishes overlapped reflections in twinned crystals .
  • Hydrogen Bonding Networks : Identify NH₂∙∙∙O=C interactions (2.8–3.0 Å) to confirm stabilization of specific conformers .

Q. What strategies mitigate racemization during large-scale synthesis?

Answer:

  • Low-Temperature Esterification : Conduct reactions below 0°C to minimize base-catalyzed racemization .
  • Protective Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during harsh conditions, followed by deprotection with TFA .
  • In Situ Monitoring : Raman spectroscopy tracks enantiomeric excess (ee) in real time, enabling process adjustments .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be addressed experimentally?

Answer:

  • Phase Solubility Studies : Measure solubility in DMSO, ethanol, and water at 25°C using UV-Vis spectroscopy (λmax = 260 nm). Contradictions often arise from impurities; purify via recrystallization (hexane:EtOAc, 3:1) .
  • Hansen Solubility Parameters : Calculate HSPs (δD = 18.5, δP = 5.2, δH = 9.1) to predict solvent compatibility .

Q. How do computational methods (e.g., DFT) reconcile discrepancies in proposed reaction mechanisms?

Answer:

  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-311++G(d,p) level identify transition states (TS). For Strecker synthesis, the TS energy barrier correlates with cyanide attack orientation (ΔG‡ = 28.3 kcal/mol) .
  • MD Simulations : Analyze solvent effects (e.g., methanol vs. THF) on reaction pathways using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.